4-Nitrobenzene-1-carbodithioic acid
Description
4-Nitrobenzene-1-carbodithioic acid is a nitro-substituted aromatic compound characterized by a benzene ring functionalized with a nitro (-NO₂) group at the para position and a carbodithioic acid (-C(SS)OH) group. The carbodithioic acid moiety, comprising two sulfur atoms bonded to a central carbon, confers unique reactivity and acidity compared to carboxylic acids or amines. This compound is of interest in organic synthesis and biochemistry, particularly as a substrate analogue or ligand due to its electron-withdrawing nitro group and sulfur-rich structure.
Properties
IUPAC Name |
4-nitrobenzenecarbodithioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S2/c9-8(10)6-3-1-5(2-4-6)7(11)12/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJFACLJOYSQDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=S)S)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30497626 | |
| Record name | 4-Nitrobenzene-1-carbodithioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67589-16-6 | |
| Record name | 4-Nitrobenzene-1-carbodithioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrobenzene-1-carbodithioic acid typically involves the nitration of benzene derivatives followed by the introduction of the carbodithioic acid group. One common method is the nitration of benzene to form nitrobenzene, which is then subjected to further reactions to introduce the carbodithioic acid group.
Industrial Production Methods: The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrobenzene-1-carbodithioic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbodithioic acid group can be oxidized to form sulfonic acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction reactions.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
4-Nitrobenzene-1-carbodithioic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-nitrobenzene-1-carbodithioic acid involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carbodithioic acid group can form complexes with metal ions, influencing enzymatic activities and other biochemical processes .
Comparison with Similar Compounds
Key Findings:
Functional Group Influence :
- The carbodithioic acid group in this compound enhances acidity and metal-binding capacity compared to 4-nitrobenzoic acid’s carboxyl group.
- 4-Nitrobenzyl amine ’s amine group introduces basicity and nucleophilic reactivity, contrasting with the electrophilic nitro group in all three compounds.
Stability and Handling :
- 4-Nitrobenzoic acid is chemically stable when stored in cool, UV-protected environments , whereas this compound’s dithioic acid group may necessitate inert atmospheres to prevent oxidation.
Biochemical Relevance :
- Both 4-nitrobenzoic acid and 4-nitrobenzyl amine are used as substrate analogues in enzymatic studies , suggesting that this compound could serve similar roles due to its nitro-aromatic structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
